1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-10-11-22(12-15)14-8-6-13(7-9-14)20-18(23)21-17-5-3-2-4-16(17)19/h2-9,15H,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPORECJGABKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-chlorophenyl group in the target compound is conserved in AVE#21 and prothioconazole metabolites, suggesting a role in target binding.
- Heterocyclic Modifications : The 3-methoxypyrrolidine group in the target compound contrasts with pyrimidinyl (7n) or triazolyl (prothioconazole) moieties in analogs. These modifications influence solubility and steric interactions at enzyme active sites .
- Urea Bridge Flexibility : The urea linkage is a common feature, but substitutions on adjacent aromatic rings (e.g., pyridinylmethyl thio in 7n) introduce conformational constraints that may affect binding kinetics .
Computational and Experimental Insights
- Docking Studies : Analogs like AVE#21 and W1807 (a pyridine tricarboxylate) exhibit binding to the allosteric site of glycogen phosphorylase. While docking results vary between software, the 2-chlorophenyl group in the target compound is predicted to occupy a hydrophobic pocket similar to AVE#21, with the 3-methoxypyrrolidine moiety extending into a solvent-exposed region .
- Metabolic Stability : Prothioconazole’s metabolite highlights the susceptibility of urea derivatives to enzymatic degradation. The 3-methoxypyrrolidine group in the target compound may improve metabolic stability compared to triazole-containing analogs .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-[4-(3-Methoxypyrrolidin-1-YL)phenyl]urea, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine derivative. The 3-methoxypyrrolidine moiety is synthesized via cyclization of a substituted amine, followed by coupling with 2-chlorophenyl isocyanate under anhydrous conditions. Key steps include nucleophilic substitution and urea bond formation. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products .
- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor reaction progress and confirm structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : H and C NMR identify substituents on the aromatic rings and pyrrolidine moiety (e.g., methoxy group at δ 3.3–3.5 ppm).
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 386) and purity (>95%).
- FT-IR : Validates urea C=O stretch (~1640–1680 cm) and aromatic C-Cl bonds (~750 cm) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic structure for enhanced bioactivity?
- Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps. These predict reactive sites (e.g., electron-deficient chlorophenyl ring for nucleophilic attack). Multiwfn software visualizes electron localization function (ELF) to guide structural modifications .
- Validation : Compare computed dipole moments with experimental solubility data to refine substituent effects .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Strategies :
- Metabolic Stability : Perform hepatic microsomal assays to identify cytochrome P450-mediated degradation.
- Membrane Permeability : Use Caco-2 cell monolayers to assess efflux ratios (P-gp involvement).
- Off-Target Profiling : Kinome-wide screening (e.g., KinomeScan) to detect unintended kinase interactions .
Q. What strategies improve yield and scalability in multi-step synthesis?
- Optimization :
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., isocyanate formation) to enhance safety and yield.
- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination for efficient pyrrolidine-aryl coupling.
- Work-Up : Liquid-liquid extraction with dichloromethane/water to remove unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
